![molecular formula C7H5Cl3 B3024320 1,2,5-Trichloro-3-methylbenzene CAS No. 56961-86-5](/img/structure/B3024320.png)
1,2,5-Trichloro-3-methylbenzene
Overview
Description
1,2,5-Trichloro-3-methylbenzene is a chemical compound with the molecular formula C7H5Cl3 . It is also known by other synonyms such as 2,3,5-Trichlorotoluene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three chlorine atoms and one methyl group attached to it . The exact positions of these substituents on the benzene ring give the compound its name .Scientific Research Applications
Supramolecular Scaffolding
1,3,5-triethylbenzenes and 1,3,5-trimethylbenzenes have demonstrated significant roles in supramolecular chemistry as scaffolds to organize molecular-recognition elements. The steric-gearing effect of the ethyl and methyl groups on these benzene derivatives enhances the binding affinities of hosts by directing binding elements towards a central ring, thereby facilitating an increase in binding affinity. This concept, while not directly studying 1,2,5-Trichloro-3-methylbenzene, showcases the potential of structurally similar compounds in creating highly organized molecular architectures for supramolecular chemistry applications (Wang & Hof, 2012).
High-Energy Materials
The synthesis of polynitrobenzene derivatives, starting from trichloro-trinitrobenzene compounds, highlights the application of these materials in developing high-energy materials. Through nucleophilic substitution reactions, energetic compounds with potential uses in explosives and propellants have been created. These compounds exhibit high thermal stability and lower impact sensitivity compared to traditional high-energy materials like TNT, showcasing their utility in safer and more efficient energetic materials (Yang et al., 2018).
Organic Synthesis and Material Chemistry
The transformation of trichlorobenzenes into triazidobenzenes through selective defluorination and azidation processes exemplifies their utility in organic synthesis. These triazides serve as novel photoactive cross-linking agents for polymer chemistry, offering new pathways for the creation of advanced materials. Additionally, they act as precursors in the synthesis of organic magnetic materials, highlighting their versatility in material science applications (Chapyshev & Chernyak, 2013).
Crystal Structure Engineering
Research into the crystal structures of complexes involving trisubstituted benzenes, such as 1,3,5-trinitrobenzene with trigonal donors, underscores the significance of shape and size effects in the design of crystal structures. These studies contribute to the engineering of crystal structures for applications in non-linear optical materials, where the manipulation of molecular symmetry within crystals can enhance their optical properties. This research points towards the potential of trisubstituted benzenes in facilitating the development of optically active materials with tailored properties (Thallapally et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1,2,5-trichloro-3-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGPXYADUOPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548404 | |
Record name | 1,2,5-Trichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56961-86-5 | |
Record name | 1,2,5-Trichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.